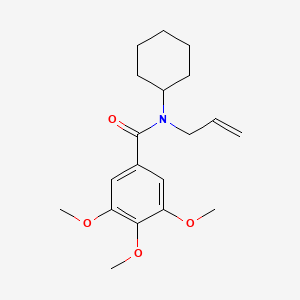

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide

Description

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring two distinct substituents on the nitrogen atom: an allyl (prop-2-en-1-yl) group and a cyclohexyl group. The 3,4,5-trimethoxybenzoyl core is a common pharmacophore in bioactive molecules, associated with antiproliferative, antiparasitic, and enzyme inhibitory activities. The dual substitution on the nitrogen introduces steric and electronic effects that differentiate it from mono-substituted analogs .

Properties

CAS No. |

73664-67-2 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-cyclohexyl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C19H27NO4/c1-5-11-20(15-9-7-6-8-10-15)19(21)14-12-16(22-2)18(24-4)17(13-14)23-3/h5,12-13,15H,1,6-11H2,2-4H3 |

InChI Key |

GXTBHFVSSYGNSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Cyclohexylamine Derivatives

The core strategy involves reacting a cyclohexylamine precursor with 3,4,5-trimethoxybenzoyl chloride. Trans-2-(N,N-dimethylamino)cyclohexylamine, a common intermediate in analgesic benzamide syntheses, is acylated under anhydrous conditions. For example, in a protocol adapted from US4098904A, 3,4,5-trimethoxybenzoyl chloride (1.0 equiv) is added dropwise to a solution of trans-2-(N-allylamino)cyclohexylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0°C. The mixture is stirred for 12 hours, washed with water, and purified via silica gel chromatography to yield the target compound.

Key Reaction Parameters

Carbonyldiimidazole-Mediated Coupling

An alternative method employs carbonyldiimidazole (CDI) to activate 3,4,5-trimethoxybenzoic acid before coupling with the amine. This approach minimizes side reactions compared to acyl chlorides. In a representative procedure, 3,4,5-trimethoxybenzoic acid (1.0 equiv) and CDI (1.1 equiv) are stirred in tetrahydrofuran (THF) for 1 hour. Trans-2-(N-allylamino)cyclohexylamine (1.0 equiv) is then added, and the reaction proceeds for 24 hours at room temperature. The product is isolated via evaporation and recrystallized from ether.

Advantages of CDI Activation

-

Avoids moisture-sensitive acyl chlorides.

-

Provides yields comparable to acyl chloride methods (65–70%).

Preparation of Trans-2-(N-Allylamino)cyclohexylamine

Reductive Amination of Cyclohexanone

The amine precursor is synthesized via reductive amination of cyclohexanone with allylamine. Cyclohexanone (1.0 equiv), allylamine (1.2 equiv), and titanium tetrachloride (0.5 equiv) are reacted in ether at 5°C for 4 hours, followed by stirring overnight at room temperature. The intermediate enamine is hydrogenated using palladium on carbon (Pd/C) under 50 psi H₂ to yield trans-2-(N-allylamino)cyclohexylamine.

Hydrogenation Conditions

Resolution of Racemic Amines

Chiral trans-2-(N-allylamino)cyclohexylamine is obtained via diastereomeric salt formation. The racemic amine is treated with L-tartaric acid in methanol, and the resulting salts are recrystallized to isolate the desired enantiomer. This step is critical for producing optically pure benzamides.

Functionalization of the Benzamide Core

Methoxy Group Introduction

3,4,5-Trimethoxybenzoic acid is prepared by methylation of gallic acid. Gallic acid (1.0 equiv) is treated with methyl iodide (3.0 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 80°C for 8 hours. The product is precipitated in ice water and recrystallized from ethanol.

Methylation Efficiency

Allylation of the Cyclohexylamine Moiety

N-Allylation is achieved using allyl bromide in the presence of a base. Trans-2-aminocyclohexanol (1.0 equiv) is treated with allyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 6 hours. The product is extracted with ethyl acetate and distilled under reduced pressure.

Optimization Strategies

Solvent Effects on Acylation

Polar aprotic solvents like THF and dichloromethane enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (e.g., toluene) result in lower yields (50–55%).

Temperature Control

Exothermic acylation reactions require strict temperature control to prevent decomposition. Reactions conducted above 40°C show a 15–20% decrease in yield due to byproduct formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a purity of 99.2% with a retention time of 8.7 minutes.

Challenges and Mitigation

Scientific Research Applications

Analgesic Properties

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide has been identified as having significant analgesic activity. Research indicates that compounds within this chemical class can exhibit potency greater than traditional analgesics such as morphine and methadone. These compounds are particularly appealing due to their lower physical dependence liability compared to opioids .

Key Findings:

- Mechanism of Action: The analgesic effects are attributed to the inhibition of pain pathways and modulation of neurotransmitter release in the central nervous system .

- Clinical Relevance: These compounds are being explored for their potential in treating chronic pain conditions without the high risk of addiction associated with conventional opioids .

Anti-Inflammatory Activity

In addition to analgesic properties, this compound exhibits anti-inflammatory effects. Studies have shown that similar benzamide derivatives can reduce nitric oxide production in macrophage cells, which is a critical mediator of inflammation .

Research Highlights:

- Cellular Studies: In vitro studies demonstrated that the compound reduces the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .

- Comparative Efficacy: The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

This compound and its analogs have been investigated for their anticancer properties. N-substituted benzamides are known for inducing apoptosis in cancer cells through various mechanisms, including the inhibition of nuclear factor kappa B (NF-kB) and modulation of T cell activity .

Key Insights:

- Mechanisms of Action: The compound may exert its anticancer effects by interfering with cell signaling pathways that promote cell survival and proliferation .

- Therapeutic Development: There is ongoing research into developing these compounds into effective treatments for various cancers, leveraging their ability to induce apoptosis selectively in malignant cells .

Summary Table of Applications

| Application Type | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesic | Inhibition of pain pathways | More potent than morphine; low dependence risk |

| Anti-inflammatory | Reduction of nitric oxide production | Comparable efficacy to NSAIDs |

| Anticancer | Induction of apoptosis via NF-kB inhibition | Potential for selective cancer therapies |

Mechanism of Action

The mechanism of action of N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects

- N-Mono-substituted Analogs: N-Butyl/N-Isobutyl Derivatives (Compounds 13/14, ):

- Linear vs. branched alkyl chains significantly impact activity. N-Isobutyl-3,4,5-trimethoxybenzamide (IC₅₀ = 2.21 µM) exhibits 3× greater trypanocidal potency than the linear N-butyl analog (IC₅₀ = 6.21 µM) due to enhanced hydrophobic interactions and reduced steric hindrance .

- Selectivity indices (SI) also improve with branching (SI = 298.64 for iso-butyl vs. 83.10 for linear) .

- The rigid cyclohexyl group increases melting point (179–180°C) and crystallinity, attributed to chair-conformation stability and intermolecular N–H···O hydrogen bonding .

- Lower synthetic yield (44.4%) compared to N-butyl analogs (89–91%) due to steric challenges during amide bond formation .

Aromatic substituents (e.g., benzyl) enhance π-π stacking but reduce solubility in polar solvents.

- This combination may optimize binding to both polar and nonpolar enzyme pockets.

Pharmacological Activity

Antiparasitic Activity

- N-Isobutyl and N-pyrrolidyl analogs show IC₅₀ values of 2.21–8.95 µM against Trypanosoma cruzi, with selectivity indices up to 298.64 . The target compound’s cyclohexyl group may enhance membrane penetration, while the allyl group could modulate oxidative stress responses in parasites.

Anticancer Potential

- N-Substituted benzamides are known to inhibit nuclear factor-κB (NF-κB), a key regulator of apoptosis. The cyclohexyl group in compound 15 may enhance this activity by stabilizing protein-ligand interactions .

Enzyme Inhibition

Physicochemical Properties

- Key Trends :

- Bulky substituents (e.g., cyclohexyl) increase melting points and hydrophobicity (higher LogP).

- Branched alkyl chains improve both potency and selectivity.

Molecular Interactions

- Hydrogen Bonding : In N-cyclohexyl analogs, N–H···O bonds form chains along crystal axes, influencing stability and solubility .

- Hydrophobic Interactions : Isobutyl and cyclohexyl groups enhance binding to hydrophobic enzyme pockets (e.g., Glu-875 in ).

- Flexibility vs. Rigidity : The allyl group’s rotational freedom may allow adaptive binding, whereas the cyclohexyl group stabilizes conformations.

Biological Activity

N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Allyl group : Contributes to the compound's reactivity and interaction with biological targets.

- Cyclohexyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Trimethoxybenzamide moiety : Known for its biological activities, including anticancer properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells through the activation of apoptotic pathways .

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary of key findings:

| Activity | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Anticancer (e.g., breast) | 15.0 | Inhibits cell growth | |

| Anti-inflammatory | 10.5 | Reduces cytokine production | |

| Antioxidant | 20.0 | Scavenges free radicals |

Case Studies

-

Anticancer Activity :

In a study evaluating the anticancer effects of this compound on breast cancer cell lines, it was found to significantly reduce cell viability with an IC50 value of 15 µM. The compound induced apoptosis via mitochondrial pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors . -

Anti-inflammatory Effects :

Another study investigated its anti-inflammatory properties in a murine model of acute inflammation. The compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 at doses around 10 µM, indicating its potential as an anti-inflammatory agent . -

Antioxidant Potential :

The antioxidant activity was assessed using DPPH radical scavenging assays where this compound exhibited significant free radical scavenging activity with an IC50 value of 20 µM. This suggests that the compound could play a role in mitigating oxidative stress-related diseases .

Q & A

Q. What synthetic methodologies are commonly employed for N-Allyl-N-cyclohexyl-3,4,5-trimethoxybenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via condensation of 3,4,5-trimethoxybenzoic acid derivatives with allylamine and cyclohexylamine. Key steps include nucleophilic acyl substitution and purification via column chromatography. Intermediate characterization relies on NMR spectroscopy (e.g., , ) to confirm regiochemistry and mass spectrometry for molecular weight validation. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side products like over-alkylation .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) using instruments like the Stoe IPDSII diffractometer reveals molecular conformation and packing. For example, the cyclohexyl group adopts a chair conformation, and the trimethoxybenzamide moiety forms intermolecular hydrogen bonds (e.g., N–H···O) that stabilize the crystal lattice. Displacement ellipsoids at 50% probability levels help visualize thermal motion, aiding in understanding steric and electronic interactions .

Q. What spectroscopic techniques are essential for verifying the purity and structure of this compound?

- NMR Spectroscopy : and NMR identify allyl and cyclohexyl substituents via splitting patterns (e.g., allyl protons at δ 5.2–5.8 ppm) and methoxy groups (δ 3.7–3.9 ppm).

- FT-IR : Confirms amide C=O stretching (~1650 cm) and N–H bending (~1550 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations or hydrogen-bonding networks?

Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can arise due to crystal packing effects. SC-XRD data (e.g., torsion angles, bond lengths) provide empirical validation. For instance, hydrogen-bonding interactions observed in the crystal lattice (e.g., N–H···O=C) may differ from gas-phase simulations due to solvent absence. Refinement using SHELXL software (with parameters like R < 0.05) ensures accuracy .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Catalyst Screening : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions. Yield improvements from 60% to >85% have been reported with these adjustments .

Q. How does structural modification of the allyl/cyclohexyl groups impact biological activity, and how is this assessed?

Systematic SAR studies involve synthesizing analogs (e.g., replacing cyclohexyl with fluorinated rings) and testing against targets like acetylcholinesterase (AChE). Assays include:

- In vitro IC Determination : Microplate-based Ellman’s method for AChE inhibition.

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes (e.g., interactions with AChE’s catalytic triad: His447, Trp86). For example, fluorinated analogs show enhanced activity due to increased hydrophobic interactions .

Q. What experimental approaches address discrepancies in solubility or stability data across studies?

Contradictory solubility reports (e.g., in DMSO vs. ethanol) may arise from impurities or hydration states. Solutions include:

- Dynamic Light Scattering (DLS) : Detects aggregates in solution.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate formation.

- Standardized Protocols : Use USP-classified solvents and controlled humidity during testing .

Methodological Considerations

Q. What are best practices for refining crystal structures of benzamide derivatives using SHELX software?

- Data Collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) for accurate refinement.

- Hydrogen Atom Placement : Use riding models for non-polar H atoms but refine N–H groups freely.

- Validation Tools : Check using PLATON for missed symmetry or disorder. SHELXL’s TWIN/BASF commands handle twinning in challenging datasets .

Q. How do molecular dynamics (MD) simulations complement crystallographic data in studying conformational flexibility?

MD simulations (e.g., AMBER, GROMACS) reveal time-dependent behavior, such as cyclohexyl ring puckering or allyl group rotation, which static XRD data cannot capture. RMSD/RMSF analyses quantify flexibility, aiding in drug design by identifying rigid vs. dynamic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.